2-[(methoxyimino)methyl]-3-[1-methyl-4-(4-nitrobenzoyl)-1H-pyrrol-2-yl]acrylonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-[(methoxyimino)methyl]-3-[1-methyl-4-(4-nitrobenzoyl)-1H-pyrrol-2-yl]acrylonitrile involves multiple steps. One common synthetic route includes the reaction of 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde with methoxyamine hydrochloride in the presence of a base to form the methoxyimino intermediate. This intermediate is then reacted with acrylonitrile under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-[(methoxyimino)methyl]-3-[1-methyl-4-(4-nitrobenzoyl)-1H-pyrrol-2-yl]acrylonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methoxyimino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(methoxyimino)methyl]-3-[1-methyl-4-(4-nitrobenzoyl)-1H-pyrrol-2-yl]acrylonitrile involves its interaction with specific molecular targets. The nitrobenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyimino group can also play a role in its biological activity by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar compounds to 2-[(methoxyimino)methyl]-3-[1-methyl-4-(4-nitrobenzoyl)-1H-pyrrol-2-yl]acrylonitrile include:
2-[(methoxyimino)methyl]-3-[1-methyl-4-(4-aminobenzoyl)-1H-pyrrol-2-yl]acrylonitrile: This compound has an amino group instead of a nitro group.
2-[(methoxyimino)methyl]-3-[1-methyl-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]acrylonitrile: This compound has a chloro group instead of a nitro group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-2-[(E)-methoxyiminomethyl]-3-[1-methyl-4-(4-nitrobenzoyl)pyrrol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-20-11-14(8-16(20)7-12(9-18)10-19-25-2)17(22)13-3-5-15(6-4-13)21(23)24/h3-8,10-11H,1-2H3/b12-7+,19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXRRIMXXWVWGD-GXOOYUHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=C(C=NOC)C#N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C(/C=N/OC)\C#N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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